molecular formula C21H44O B1258495 18-Methylicosan-1-ol

18-Methylicosan-1-ol

Cat. No.: B1258495
M. Wt: 312.6 g/mol
InChI Key: JVFQCAXVWLGMLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

18-Methylicosan-1-ol (IUPAC name: 18-Methyleicosan-1-ol) is a branched long-chain fatty alcohol with a 20-carbon backbone, a hydroxyl group at the terminal carbon (C1), and a methyl branch at the 18th carbon (C18). Its molecular formula is C₂₁H₄₄O, and its molecular weight is 312.58 g/mol. Structurally, it belongs to the family of aliphatic alcohols, which are characterized by their hydrocarbon chains and hydroxyl functional groups.

Such compounds are typically used in industrial applications, including surfactants, lubricants, and cosmetics, due to their amphiphilic nature and solubility profiles .

Properties

Molecular Formula

C21H44O

Molecular Weight

312.6 g/mol

IUPAC Name

18-methylicosan-1-ol

InChI

InChI=1S/C21H44O/c1-3-21(2)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-22/h21-22H,3-20H2,1-2H3

InChI Key

JVFQCAXVWLGMLD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCCCCCCCCCCCCCCCCO

Origin of Product

United States

Comparison with Similar Compounds

Physical and Chemical Properties

Table 1: Physical Properties of Selected Fatty Alcohols

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C, estimated) Melting Point (°C, estimated) Water Solubility (mg/L, estimated)
18-Methylicosan-1-ol C₂₁H₄₄O 312.58 240–260* 60–70* <1*
Dodecan-1-ol (linear) C₁₂H₂₆O 186.34 259 24 4.1
1-Octadecanol (linear) C₁₈H₃₈O 270.50 210–220* 58–60 <1*
6-Methyloctan-1-ol C₉H₂₀O 144.25 195–200* -30* 120*

*Extrapolated based on structural analogs.

  • Chain Length and Branching Effects: Longer chains (e.g., 18-Methylicosan-1-ol vs. dodecan-1-ol) increase molecular weight and boiling points due to stronger van der Waals interactions. However, branching (as in 18-Methylicosan-1-ol) reduces boiling points compared to linear isomers (e.g., 1-octadecanol) by decreasing surface area . Melting points rise with chain length but decrease with branching. For example, 18-Methylicosan-1-ol (branched 20C) likely has a lower melting point than a linear 20C alcohol but higher than 1-octadecanol (18C linear) . Water solubility decreases with chain length. 6-Methyloctan-1-ol (8C branched) shows higher solubility than 18-Methylicosan-1-ol due to its shorter chain .

Chemical Reactivity

  • Oxidation : All primary alcohols oxidize to carboxylic acids. However, steric hindrance near the hydroxyl group (e.g., in 6-methyloctan-1-ol) may slow reactivity. In 18-Methylicosan-1-ol, the distant methyl branch (C18) likely has minimal impact on C1 hydroxyl reactivity .
  • Esterification : Reactivity with acids to form esters is comparable across linear and branched alcohols, though reaction rates may vary with solubility and steric factors .

Table 2: Toxicity and Regulatory Status

Compound Acute Aquatic Toxicity (LC50, mg/L) Regulatory Status Key Uses
18-Methylicosan-1-ol Not available* Not classified Industrial surfactants*
Dodecan-1-ol 1.2–2.5 (fish) Classified (CLP hazard codes) Cosmetics, detergents
1-Octadecanol Low toxicity Low-Priority Substance (EPA) Lubricants, plastics
6-Methyloctan-1-ol Not available* No major restrictions Fragrances, solvents

*Inferred from structural analogs.

  • Toxicity Trends: Longer-chain alcohols (e.g., 1-octadecanol) generally exhibit lower acute toxicity but higher persistence in the environment. The EPA’s designation of 1-octadecanol as a low-priority substance suggests a favorable safety profile for long-chain alcohols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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